molecular formula C20H18N2O3 B6299853 9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one CAS No. 93397-90-1

9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one

Cat. No. B6299853
CAS RN: 93397-90-1
M. Wt: 334.4 g/mol
InChI Key: YJCSMRAXCRGQSQ-UHFFFAOYSA-N
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Description

9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one (DEHB) is a synthetic compound that has been used in scientific research for a variety of purposes. It is an important tool for studying the biochemical and physiological effects of drugs, as well as for understanding the mechanisms of action of drugs and their effects on the body. DEHB has been used in a variety of laboratory experiments, and has been found to possess a number of advantages and limitations.

Scientific Research Applications

  • Solid-State Fluorescence Applications : Park et al. (2009) reported that while 9-(diethylamino)benzo[a]phenoxazin-5-one (Nile Red) does not exhibit solid-state fluorescence, its derivatives can show solid-state fluorescence under certain conditions. This property is essential for applications in materials science and photonics (Park et al., 2009).

  • Synthesis and Fluorescence Properties : Long et al. (1999) synthesized various benzo[a]phenoxazin-5-one derivatives, including 9-(diethylamino)benzo[a]phenoxazin-5-one, and studied their fluorescence properties. These properties are crucial for applications in dye chemistry and molecular probes (Long et al., 1999).

  • Improved Synthesis Techniques : Ektova and Berezhnaya (2013) improved the synthesis of 9-diethylamino-5H-benzo[a]phenoxazin-5-one derivatives. Efficient synthesis methods are fundamental for pharmaceutical and dye industries (Ektova & Berezhnaya, 2013).

  • Thin Film Applications : Ignasheva et al. (1994) explored the physicochemical properties of vacuum-deposited thin films of derivatives of 9-(diethylamino)benzo[a]phenoxazin-5-one. Such films have applications in photonics and electronics (Ignasheva et al., 1994).

  • Molecular Probing in Materials Science : Matsui and Nozawa (1997) studied the absorption and fluorescence spectra of 9-(diethylamino)benzo[a]phenoxazin-5-one (Nile Red) in modified SiO2 gels, highlighting its use in molecular probing for photonics materials (Matsui & Nozawa, 1997).

  • Molecular Dynamics Simulations : Singh and Tieleman (2013) conducted molecular dynamics simulations of Nile Red, focusing on its localization and orientation in lipid bilayers. This research is vital for understanding molecular interactions in biological systems (Singh & Tieleman, 2013).

  • Synthesis and Spectroscopic Characterization : Oliveira et al. (2002) measured the electronic and vibrational spectra of Nile Red derivatives, contributing to the development of new dyes and molecular probes (Oliveira et al., 2002).

  • Potential as a Fluorescent Probe : Daban et al. (1991) showed that Nile Red can be used as a fluorescent probe to study the hydrophobic properties of protein-detergent complexes, useful in biochemical research (Daban et al., 1991).

  • Fluorometric Determination in Microalgal Cells : Cooksey et al. (1987) used Nile Red for the fluorometric determination of neutral lipid in microalgal cells, highlighting its application in microbiology and biotechnology (Cooksey et al., 1987).

properties

IUPAC Name

9-(diethylamino)-3-hydroxybenzo[a]phenoxazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-3-22(4-2)12-5-8-16-18(9-12)25-19-11-17(24)15-10-13(23)6-7-14(15)20(19)21-16/h5-11,23H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCSMRAXCRGQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C4=C(C=C(C=C4)O)C(=O)C=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30541996
Record name 9-(Diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93397-90-1
Record name 9-(Diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30541996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one
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9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one
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9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one
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9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one
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9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one
Reactant of Route 6
9-(Diethylamino)-3-hydroxy-5H-benzo[a]phenoxazin-5-one

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